molecular formula C9H9NO4 B104984 alpha-Hydroxyhippuric acid CAS No. 16555-77-4

alpha-Hydroxyhippuric acid

Cat. No. B104984
CAS RN: 16555-77-4
M. Wt: 195.17 g/mol
InChI Key: GCWCVCCEIQXUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-hydroxyhippuric acid (AHHA) is a naturally occurring compound found in the urine of mammals, including humans. It is a derivative of hippuric acid, which is an important metabolic product of amino acids. AHHA has been studied extensively in both scientific research and laboratory experiments, and has been found to have a wide range of applications in the medical and scientific fields.

Scientific Research Applications

  • Peroxovanadium(V) Complexes : Alpha-hydroxyhippuric acid (alpha-H2hhip) has been utilized in the formation of peroxovanadium(V) complexes. These complexes have been synthesized and characterized, with a focus on their crystal structure, which demonstrates the alpha-H2hhip ligand's role as a tridentate chelator. This research is significant for understanding the coordination chemistry of vanadium and its potential applications (Schwendt, Ahmed, & Marek, 2004).

  • Skin Care and Cosmetic Formulations : In the field of dermatology, this compound derivatives, specifically alpha-hydroxy acids (alphaHAs), have been noted for their role in reducing signs of aging in the skin. They are widely used in cosmetic ingredients, with studies investigating their effects on skin sensitivity to ultraviolet radiation (Kornhauser et al., 2009).

  • Enzyme Inhibition and Amidation of Bioactive Peptides : Research has shown that this compound is involved in the inhibition of the Ca2+-ATPase enzyme in patients with end-stage renal failure. This suggests its potential role in disturbed calcium metabolism in such conditions (Jankowski et al., 2001).

  • Inhibitor of Peptidylglycine alpha-Hydroxylating Monooxygenase (PHM) : this compound and its derivatives have been identified as inhibitors of PHM, which is involved in the biosynthesis of alpha-amidated peptide hormones. This finding is relevant for the development of therapeutic drugs and potentially as insecticides (Merkler et al., 2008).

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Biochemical Analysis

properties

IUPAC Name

2-benzamido-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCVCCEIQXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864688
Record name 2-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

16555-77-4
Record name 2-Hydroxyhippuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16555-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-hydroxyhippuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alpha-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of commercially available benzamide 35 and glyoxylic acid 41 was heated at reflux in acetone to give pure N-benzoyl-2-hydroxyglycine 65 as a colourless solid in quantitative yield (Scheme 4.12). The 1H n.m.r. spectrum supported formation of the ox-hydroxyglycine derivative 65 with the appearance of a methine (H2) doublet and broad amide (NH) doublet at δ 5.60 and δ 9.26 respectively. Spectroscopic data were in agreement with those reported in the literature.209
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The titled compound 65 was prepared according to a procedure described by Zoller et al.209 A mixture of benzamide 35 (5.00 g, 41.3 mmol) and glyoxylic acid monohydrate 41 (4.32 g, 46.9 mmol) in anhydrous acetone (70 mL) was heated at reflux for 19 h. The reaction mixture was evaporated under reduced pressure to afford the desired product 65 as a colourless solid (8.06 g, 100%), m.p. 198-200° C. (lit.209 200-201° C. (dec)) Spectroscopic data indicated the crude product 65 did not require purification and was used directly in the subsequent reaction (Section 7.11.4). νmax (KBr): 3310bs, 3058w, 1728s, 1646s, 1602w, 1582w, 1535s, 1491w, 1452w, 1315m, 1292w, 1254m, 1161m, 1097s, 1040m, 1002w, 957m, 805w, 770w, 728m, 692m, 654m, 609w, 515m, 483w cm−1. 1H n.m.r. (300 MHz, D6-DMSO): δ 5.60 (d, J=7.8 Hz, 1H, H2), 7.41-7.49 (m, 2H, H3′, 5′), 7.55 (m, 1H, H4′), 7.86-7.92 (m, 2H, H2′, 6′), 9.26 (d, J=7.8 Hz, 1H, NH), two exchangeable OH protons not observed. 13C n.m.r. (75 MHz, D6-DMSO): δ 71.7 (C2), 127.6, 128.3, 131.7 (Arom CH), 133.7 (C1′), 166.0, 171.5 (C1, CONH). Mass Spectrum (ESI+, MeOH): m/z 218.2 (M+Na)+, C9H9NNaO4 requires 218.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hydroxyhippuric acid
Reactant of Route 2
Reactant of Route 2
alpha-Hydroxyhippuric acid
Reactant of Route 3
alpha-Hydroxyhippuric acid
Reactant of Route 4
alpha-Hydroxyhippuric acid
Reactant of Route 5
alpha-Hydroxyhippuric acid
Reactant of Route 6
alpha-Hydroxyhippuric acid

Q & A

Q1: What is the structural characterization of alpha-Hydroxyhippuric acid and what spectroscopic data is available?

A1: this compound, also known as 2-Hydroxy-N-benzoylglycine, has the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol. Spectroscopic data available for this compound includes:

  • IR Spectroscopy: [, ] Characteristic peaks for carboxylic acid and amide functional groups can be observed.
  • Raman Spectroscopy: [] Provides complementary information to IR spectroscopy, further confirming the presence of specific functional groups.

Q2: How does this compound interact with peptidylglycine alpha-amidating enzyme and what are the downstream effects?

A2: this compound acts as a non-peptidic substrate for the enzyme peptidylglycine alpha-amidating lyase (PAL). [, ] This enzyme plays a crucial role in the biosynthesis of various bioactive peptides by catalyzing the conversion of C-terminal glycine-extended peptides to C-terminal alpha-amidated peptides. [] While this compound itself doesn't undergo the complete amidation reaction, its binding to PAL provides valuable insights into the enzyme's catalytic mechanism.

Q3: What is the role of copper in the activity of peptidylglycine alpha-amidating enzyme when interacting with this compound?

A3: Research indicates that while the full amidation reaction of peptides by peptidylglycine alpha-amidating enzyme is copper-dependent, the enzyme's interaction with this compound (specifically the dealkylation step) is not affected by copper concentration. [] This suggests that the copper dependence lies within the peptide alpha-hydroxylation step of the overall reaction.

Q4: Are there any known vanadium complexes with this compound and what is their significance?

A5: Several peroxovanadium(V) complexes incorporating this compound as a ligand have been synthesized and characterized. [, ] These complexes are of interest due to the potential biological activity of vanadium compounds and the ability of this compound to act as a tridentate chelator. [] X-ray crystallography studies revealed that in these complexes, this compound coordinates to the vanadium center through its carboxylate, carbonyl, and hydroxyl oxygen atoms. [, ] This coordination creates a distorted pentagonal bipyramidal geometry around the vanadium atom. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.